molecular formula C32H36Fe2N2O2 B13035600 1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)

1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)

Cat. No.: B13035600
M. Wt: 592.3 g/mol
InChI Key: GXRPKVWZOYUEKN-XQHCZWOQSA-N
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Description

The compound 1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI) is a biferrocene derivative featuring two ferrocene units linked via a 1,1''-bonding arrangement. Each ferrocene unit is substituted with a chiral oxazolyl group at the 2-position, characterized by a (4S)-configured 4-isopropyl substituent on the 4,5-dihydrooxazole ring. The stereochemistry of the oxazolyl groups is further defined as (2S,2''S), introducing axial chirality to the system.

Properties

Molecular Formula

C32H36Fe2N2O2

Molecular Weight

592.3 g/mol

InChI

InChI=1S/C22H26N2O2.2C5H5.2Fe/c1-13(2)19-11-25-21(23-19)17-9-5-7-15(17)16-8-6-10-18(16)22-24-20(12-26-22)14(3)4;2*1-2-4-5-3-1;;/h5-10,13-14,19-20H,11-12H2,1-4H3;2*1-5H;;/t19-,20-;;;;/m1..../s1

InChI Key

GXRPKVWZOYUEKN-XQHCZWOQSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=N[C@H](CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe]

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC2=C3C=CC=C3C4=NC(CO4)C(C)C.C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe].[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) typically involves the following steps:

    Formation of Biferrocene: The initial step involves the coupling of two ferrocene units to form biferrocene. This can be achieved through oxidative coupling reactions using reagents such as iron(III) chloride.

    Introduction of Oxazolyl Groups: The oxazolyl groups are introduced through a series of substitution reactions. This involves the reaction of biferrocene with oxazolyl-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.

    Reduction: Reduction reactions can convert the compound to its lower oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iron(III) chloride and other metal-based oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ferrocenium salts, while substitution reactions can introduce a variety of functional groups onto the oxazolyl moieties.

Scientific Research Applications

Catalysis

One of the primary applications of 1,1''-Biferrocene is in catalysis. The compound's structure allows it to act as a ligand in various catalytic processes, particularly in asymmetric synthesis. The presence of iron centers within the biferrocene framework enhances its ability to facilitate electron transfer reactions, making it suitable for catalyzing reactions such as:

  • Hydrogenation Reactions : The compound has been utilized in hydrogenation processes where it aids in the conversion of alkenes to alkanes.
  • Cross-Coupling Reactions : It serves as a catalyst for cross-coupling reactions involving organometallic reagents and halides .

Materials Science

In materials science, 1,1''-Biferrocene is explored for its potential in creating advanced materials with specific electronic and magnetic properties. Its unique structure allows for:

  • Conductive Polymers : Incorporating biferrocene into polymer matrices can enhance electrical conductivity and thermal stability. Research has shown that polymers doped with biferrocene exhibit improved charge transport properties .
  • Magnetic Materials : Due to the presence of iron, this compound can be used to develop magnetic materials that have applications in data storage and spintronics.

Medicinal Chemistry

The medicinal applications of 1,1''-Biferrocene are also noteworthy. Its oxazoline moieties contribute to its biological activity:

  • Anticancer Activity : Preliminary studies indicate that derivatives of biferrocene exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential uses as therapeutic agents .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of 1,1''-Biferrocene as a chiral ligand in asymmetric hydrogenation reactions. The results showed high enantioselectivity for the formation of chiral alcohols from ketones, illustrating the compound's effectiveness in producing enantiomerically pure compounds .

Case Study 2: Conductive Polymers

Research focusing on the incorporation of biferrocene into poly(3,4-ethylenedioxythiophene) (PEDOT) revealed enhanced conductivity and stability under operational conditions. This advancement paves the way for its application in organic electronics and sensors .

Mechanism of Action

The mechanism by which 1,1’‘-Biferrocene, 2,2’‘-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2’'S)-(9CI) exerts its effects involves its ability to undergo redox reactions. The compound can donate and accept electrons, making it a versatile redox agent. Its molecular targets and pathways include:

    Electron Transfer: Facilitates electron transfer in redox reactions.

    Coordination Chemistry: Acts as a ligand, forming complexes with various metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on structurally related bis-oxazole compounds, emphasizing differences in bridging groups, substituents, stereochemistry, and physicochemical properties.

Structural and Stereochemical Features

Compound Name Molecular Formula Molecular Weight Substituents Bridge Type Stereochemistry CAS Number
Target Compound Not explicitly provided N/A (4S)-4-isopropyl-4,5-dihydrooxazolyl Biferrocene (Fe₂C₁₀H₁₀) (2S,2''S) Not available
(4S,4'S)-2,2′-Cyclopentylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] C₂₅H₂₈N₂O₂ 388.50 4-phenylmethyl Cyclopentylidene (4S,4'S) 1003886-05-2
2,2'-(1,3-Propanediyl)bis[4,5-dihydro-4,4-dimethyloxazole] C₁₃H₂₂N₂O₂ 238.33 4,4-dimethyl 1,3-propanediyl Not specified Not available
(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] C₂₇H₃₄N₂O₂ 418.60 4-isopropyl, phenyl groups Ethylidene (CH₂-C6H5) (4S,4'S) 444575-98-8

Key Observations:

Bridge Type: The target compound’s biferrocene bridge distinguishes it from analogs with organic bridges (e.g., cyclopentylidene in , ethylidene in ). The ferrocene units confer redox activity, which is absent in purely organic analogs.

Substituents: The (4S)-4-isopropyl substituent on the oxazole ring introduces steric bulk and chirality. In contrast, compounds like use phenylmethyl groups, which increase hydrophobicity but lack stereochemical diversity.

Stereochemistry: Both the target compound and exhibit defined stereocenters (e.g., 4S configurations), critical for enantioselective applications.

Physicochemical Properties

  • Stability: Cyclopentylidene-bridged compounds require storage at 0–6°C, suggesting sensitivity to thermal degradation. The target compound’s ferrocene core may exhibit greater thermal stability but could require inert atmospheres to prevent oxidation.
  • Solubility: The 4-isopropyl substituent in the target compound likely enhances solubility in nonpolar solvents compared to phenylmethyl-substituted analogs , which are more lipophilic.
  • Chiral Resolution: The (2S,2''S) configuration in the target compound may necessitate specialized chromatographic techniques for enantiomeric separation, akin to methods used for (4S,4'S) analogs .

Biological Activity

1,1''-Biferrocene, specifically the compound known as 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI) (CAS No. 190601-12-8), is a metallocene derivative that has garnered interest for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on available research findings.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C32H36Fe2N2O2
  • Molecular Weight : 592.33 g/mol
  • CAS Number : 190601-12-8
  • Chemical Structure :
 S S 2 2 Bis S 4 isopropyloxazolin 2 yl 1 1 biferrocene\text{ S S 2 2 Bis S 4 isopropyloxazolin 2 yl 1 1 biferrocene}

Anticancer Properties

Research indicates that derivatives of biferrocene exhibit promising anticancer properties. A notable study explored the effects of various biferrocene derivatives on different cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in leukemia and lymphoma cells.

Case Study: Anticancer Activity

In a study involving acute lymphoblastic leukemia (ALL) and Burkitt's lymphoma (BL) cell lines, the compound was tested for its cytotoxic effects:

Cell LineConcentration (nM)Viability (%)IC50 (nM)
Raji1004575
LCL11005080

The study found significant differences in cell viability when treated with the compound compared to untreated controls (p < 0.0001) .

The proposed mechanism by which 1,1''-biferrocene exerts its biological effects involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it appears to interact with the PI3K/AKT pathway, leading to increased apoptosis in targeted cancer cells .

Antimicrobial Activity

Additionally, there is emerging evidence suggesting that biferrocene derivatives may possess antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Antimicrobial Efficacy Data

A comparative analysis of antimicrobial activity against selected pathogens yielded the following results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, the compound exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to establish comprehensive safety data.

Summary of Toxicity Studies

ParameterResult
Acute ToxicityLD50 > 2000 mg/kg in rodents
Chronic ExposureNo significant adverse effects observed at low doses

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for preparing this biferrocene derivative, and how do reaction conditions influence yield?

  • Methodology : The compound’s oxazolyl substituents can be synthesized via cyclocondensation of (S)-configured amino alcohols with carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMSO or ethanol with glacial acetic acid as a catalyst). Key steps include controlled reflux duration (e.g., 18 hours for cyclization) and crystallization using water-ethanol mixtures to isolate stereoisomers . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of triazole and aldehyde precursors) and inert atmospheres to prevent oxidation of ferrocene moieties .

Q. How can researchers confirm the stereochemical configuration of the oxazolyl substituents?

  • Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternative methods include:

  • Circular Dichroism (CD) : To correlate Cotton effects with (4S)-oxazolyl chirality.
  • NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereotopic protons in the oxazoline ring .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for ferrocene protons (δ 4.0–4.5 ppm) and oxazolyl methyl groups (δ 1.0–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • FT-IR : Identify C=N stretches (~1650 cm⁻¹) in oxazolyl rings .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl groups on the oxazolyl rings influence the compound’s electrochemical behavior?

  • Methodology :

  • Cyclic Voltammetry (CV) : Compare redox potentials of this derivative with analogs lacking isopropyl groups. The bulky substituents may sterically hinder electron transfer, shifting oxidation potentials of ferrocene centers .
  • DFT Calculations : Model HOMO-LUMO gaps to quantify electronic effects of substituents .

Q. What strategies resolve contradictions in catalytic activity data between enantiomeric forms of this compound?

  • Methodology :

  • Kinetic Resolution Studies : Compare turnover frequencies (TOF) of (2S,2''S) vs. (2R,2''R) enantiomers in asymmetric catalysis (e.g., hydrosilylation).
  • Crystallographic Data Analysis : Correlate solid-state packing effects (e.g., π-π stacking) with solution-phase reactivity discrepancies .

Q. How can researchers design experiments to probe the compound’s supramolecular interactions in host-guest systems?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants with guest molecules (e.g., fullerenes or cyclodextrins).
  • Single-Crystal XRD : Visualize intermolecular interactions (e.g., CH-π or van der Waals contacts) between ferrocene units and hosts .

Q. What advanced separation techniques are required to isolate diastereomers during large-scale synthesis?

  • Methodology :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Simulated Moving Bed (SMB) Chromatography : For continuous separation of enantiomers at preparative scales .

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